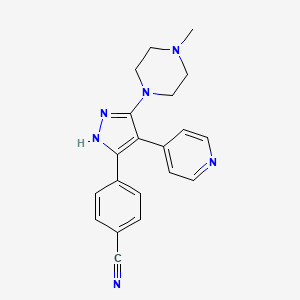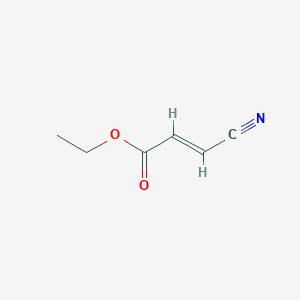
2-(4-Ethynylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethynylphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-ethynylphenyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a 4-ethynylphenyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethynylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(4-Ethynylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Mécanisme D'action
The mechanism of action of 2-(4-Ethynylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as kinases and polymerases.
Receptors: Binding to specific receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
- 2-(4-Bromophenyl)pyrimidine
- 2-(4-Methylphenyl)pyrimidine
- 2-(4-Nitrophenyl)pyrimidine
Comparison: 2-(4-Ethynylphenyl)pyrimidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent bonding with biological targets. This makes it particularly useful in drug development and materials science .
Propriétés
Formule moléculaire |
C12H8N2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(4-ethynylphenyl)pyrimidine |
InChI |
InChI=1S/C12H8N2/c1-2-10-4-6-11(7-5-10)12-13-8-3-9-14-12/h1,3-9H |
Clé InChI |
KWSKNCWIOHMUIH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


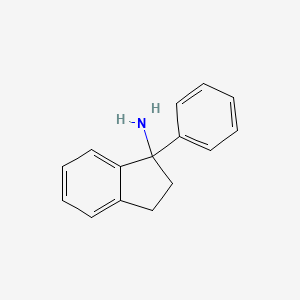
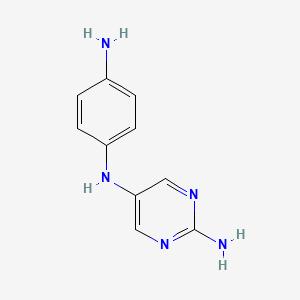


![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)

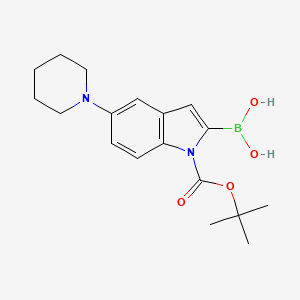
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

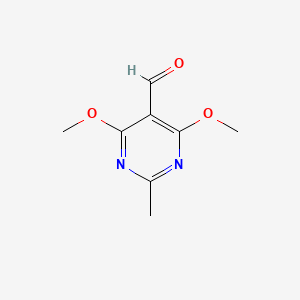

![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
